2-(1,2-Thiazol-5-yl)butanoic acid
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Overview
Description
2-(1,2-Thiazol-5-yl)butanoic acid is a compound that features a thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinally relevant molecules . The presence of the thiazole ring imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of α-haloketones with thiourea, which leads to the formation of the thiazole ring . The reaction conditions often include the use of solvents like ethanol or water and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of thiazole derivatives, including 2-(1,2-Thiazol-5-yl)butanoic acid, may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Thiazol-5-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-(1,2-Thiazol-5-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Industry: Thiazole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1,2-Thiazol-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound of thiazole derivatives, known for its aromaticity and reactivity.
2-Aminothiazole: A derivative with an amino group at the 2-position, used in various pharmaceutical applications.
Thiazolidine: A reduced form of thiazole, with applications in medicinal chemistry.
Uniqueness
2-(1,2-Thiazol-5-yl)butanoic acid is unique due to the presence of the butanoic acid moiety, which can impart additional chemical properties and biological activities. This makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C7H9NO2S |
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Molecular Weight |
171.22 g/mol |
IUPAC Name |
2-(1,2-thiazol-5-yl)butanoic acid |
InChI |
InChI=1S/C7H9NO2S/c1-2-5(7(9)10)6-3-4-8-11-6/h3-5H,2H2,1H3,(H,9,10) |
InChI Key |
DOTAESUVCXRTIW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=NS1)C(=O)O |
Origin of Product |
United States |
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